6-Methoxy-2'-methyl-[1,1'-biphenyl]-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2’-methyl-[1,1’-biphenyl]-3-carbonitrile is an organic compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond This particular compound features a methoxy group (-OCH₃) at the 6-position, a methyl group (-CH₃) at the 2’-position, and a carbonitrile group (-CN) at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2’-methyl-[1,1’-biphenyl]-3-carbonitrile can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Ullmann Reaction: This classical method involves the coupling of aryl halides in the presence of copper catalysts.
Industrial Production Methods
Industrial production of biphenyl compounds often relies on scalable and efficient synthetic routes. The Suzuki-Miyaura coupling is favored due to its mild reaction conditions and high yields. The use of palladium catalysts and boronic acids makes this method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2’-methyl-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Electrophilic Substitution: The biphenyl core can undergo electrophilic substitution reactions similar to benzene.
Oxidation and Reduction: The methoxy and methyl groups can be oxidized or reduced under appropriate conditions.
Substitution Reactions: The carbonitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura.
Copper Catalysts: Employed in Ullmann reactions.
Strong Acids and Bases: Utilized in electrophilic and nucleophilic substitution reactions.
Major Products
Phenol Derivatives: Formed by demethylation of the methoxy group.
Substituted Biphenyls: Resulting from electrophilic substitution reactions.
Scientific Research Applications
6-Methoxy-2’-methyl-[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: Biphenyl derivatives are explored for their potential as pharmaceutical agents.
Material Science: Used in the development of organic light-emitting diodes (OLEDs) and liquid crystals due to their unique electronic properties.
Agriculture: Employed in the synthesis of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 6-Methoxy-2’-methyl-[1,1’-biphenyl]-3-carbonitrile depends on its specific application:
Biological Activity: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors.
Electronic Properties: In material science, the biphenyl core contributes to the compound’s electronic properties, making it suitable for use in OLEDs and other electronic devices.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-methylbiphenyl: Lacks the carbonitrile group, which may affect its reactivity and applications.
2’-Methyl-[1,1’-biphenyl]-3-carbonitrile: Lacks the methoxy group, which can influence its electronic properties and biological activity.
Properties
IUPAC Name |
4-methoxy-3-(2-methylphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-11-5-3-4-6-13(11)14-9-12(10-16)7-8-15(14)17-2/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBBJHAADLHYGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.